molecular formula C6H7F3O2 B2482786 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one CAS No. 2248324-90-3

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one

Cat. No. B2482786
M. Wt: 168.115
InChI Key: SVEMCAYFEKDMTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclobutane derivatives, including compounds similar to 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one, often involves [4+2] cycloaddition reactions. For example, Lewis acid-catalyzed intermolecular [4+2] cycloaddition of 3-alkoxycyclobutanones with aldehydes or ketones can yield regioselective and diastereoselective products, highlighting the synthetic utility of cyclobutanones in constructing complex molecular architectures (J. Matsuo et al., 2008).

Molecular Structure Analysis

The molecular structure of cyclobutanones, including 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one, is characterized by the presence of a four-membered cyclobutane ring. Studies on similar compounds have shown that the electronic and steric effects of substituents can significantly influence the molecular geometry and electronic properties of cyclobutanones (M. Frogner et al., 2010).

Chemical Reactions and Properties

Cyclobutanones, including those with methoxy and trifluoromethyl groups, undergo various chemical reactions, reflecting their chemical properties. For instance, the Lewis acid-catalyzed reactions can be used for the construction of functionalized cyclobutane derivatives, demonstrating the reactivity of such compounds towards nucleophiles and electrophiles (L. Yao, M. Shi, 2007).

Physical Properties Analysis

The physical properties of 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one and related compounds are influenced by their molecular structure. The presence of the trifluoromethyl group can impart a significant degree of polarity to the molecule, affecting its solubility, boiling point, and other physical properties. Research on similar compounds provides insights into how substituents affect the physical characteristics of cyclobutanones (D. Radchenko et al., 2009).

Scientific Research Applications

1. Synthesis of Functionalized Derivatives

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one has been utilized in the synthesis of various functionalized derivatives. For instance, its reaction with arylmethylenecyclopropanes leads to the formation of methylenecyclobutene, cyclobutane, and cyclopropane derivatives in the presence of Lewis acid BF3·OEt2. This process demonstrates a Meyer-Schuster rearrangement mechanism and highlights the compound's role in synthesizing complex organic structures (Yao & Shi, 2007).

2. Photochemical Reactivity Studies

The photochemical reactivity of derivatives similar to 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one has been extensively studied. For instance, research on 3-ethoxycarbonylfurocoumarin, a structurally related compound, revealed its ability to form cyclobutanes with various alkenes, demonstrating the potential for photochemical applications in solution and DNA contexts (Ratiner & Otsuki, 1989).

3. Development of Novel Organic Compounds

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one contributes to the development of new organic compounds. For example, its derivatives have been involved in asymmetric reactions with styrenyl systems, leading to the synthesis of complex structures such as bicyclo[4.2.0]oct-3-en-2,5-diones and dihydrobenzofurans (Engler et al., 1999).

4. Exploration in Cycloaddition Reactions

The compound is pivotal in exploring [2+2] cycloaddition reactions. For instance, allenylmethylsilane derivatives, reacting similarly to 3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one, undergo [2+2] cycloaddition with alkenes and alkynes, forming cyclobutanes and cyclobutenes. These reactions are critical in the synthesis of fused bi- and tricyclic compounds (Hojo et al., 1998).

5. Involvement in Photocyclization Processes

This compound also plays a role in photocyclization processes. Studies on similar structures, like 2-(3,4-dimethoxystyryl)quinoxaline, have shown the ability for [2 + 2] photocycloaddition reactions in solutions, forming specific cyclobutane isomers. This illustrates the potential for photochromic processes and regioselective transformations (Fedorova et al., 2019).

Safety And Hazards

This compound is classified as a warning hazard. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-methoxy-3-(trifluoromethyl)cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-11-5(6(7,8)9)2-4(10)3-5/h2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVEMCAYFEKDMTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC(=O)C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-3-(trifluoromethyl)cyclobutan-1-one

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